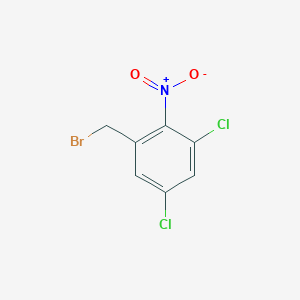

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene

Vue d'ensemble

Description

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, featuring bromomethyl, dichloro, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene typically involves the bromination of 3,5-dichloro-2-nitrotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: 3,5-Dichloro-2-nitroaniline.

Oxidation: 3,5-Dichloro-2-nitrobenzoic acid.

Applications De Recherche Scientifique

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

Medicine: Potential precursor for the development of novel therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack, leading to substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzene ring, facilitating further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Chloromethyl)-3,5-dichloro-2-nitrobenzene

- 1-(Bromomethyl)-2,4-dichloro-5-nitrobenzene

- 1-(Bromomethyl)-3,5-difluoro-2-nitrobenzene

Uniqueness

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring, which imparts distinct reactivity patterns. The dichloro substitution further influences its chemical behavior, making it a versatile intermediate for various synthetic applications.

Activité Biologique

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene (C₇H₅BrCl₂N₂O₂) is an aromatic compound featuring a bromomethyl group, dichloro substituents, and a nitro group attached to a benzene ring. Its unique structure influences its chemical reactivity and potential biological activity. This article reviews the available data on its biological properties, focusing on toxicity, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₇H₅BrCl₂N₂O₂

- Molecular Weight : 250.48 g/mol

- Structure : The compound's structure is characterized by the presence of halogen and nitro functional groups, which enhance its reactivity towards nucleophiles.

Toxicological Profile

This compound has been evaluated for its toxicological effects through various studies:

- Acute Toxicity : Studies indicate moderate acute oral toxicity, with a lowest observed adverse effect level (LOAEL) of 93 mg/kg body weight/day in male rats, primarily affecting the liver and kidneys .

- Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies showing tumor induction in the liver and kidneys .

- Genotoxicity : Limited evidence suggests potential genotoxic effects; however, results are inconsistent across different assays .

The biological activity of this compound can be attributed to its interaction with biological systems:

- Metabolism : The compound is metabolized to form 2,5-dichloroniline via reduction of the nitro group to an amine . This metabolic pathway may contribute to its toxicity.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and contributing to their toxicological profiles .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Bromo-3-chloro-5-nitrobenzene | 0.94 | Lacks one chlorine atom; potentially less reactive. |

| 1-Bromo-4-nitrobenzene | 0.92 | No chlorine substituents; different reactivity. |

| 1-Chloro-3,4-dinitrobenzene | 0.90 | Contains two nitro groups; increases electron-withdrawing capacity. |

| 2-Bromomethyl-4-chloro-1-nitrobenzene | 0.96 | Different substitution pattern but similar functionalities. |

This table illustrates how the unique combination of halogenated and nitro functionalities in this compound influences its reactivity and biological properties.

Propriétés

IUPAC Name |

1-(bromomethyl)-3,5-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJCQAFRQOIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.